Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound featuring a bicyclic structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the iodomethyl group: This step often involves halogenation reactions using reagents like iodine and a suitable oxidizing agent.
Attachment of the trifluoromethoxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(bromomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[222]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halogenated derivatives might not
Properties
Molecular Formula |
C18H20F3IO4 |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C18H20F3IO4/c1-2-24-15(23)17-8-6-16(11-22,7-9-17)26-14(17)12-4-3-5-13(10-12)25-18(19,20)21/h3-5,10,14H,2,6-9,11H2,1H3 |
InChI Key |
JKLYYUTYZIHZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CC(=CC=C3)OC(F)(F)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.